molecular formula C11H14F3N3O3 B2852919 2-[(2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}ethyl)amino]ethanol CAS No. 303139-99-3

2-[(2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}ethyl)amino]ethanol

Cat. No. B2852919
CAS RN: 303139-99-3
M. Wt: 293.246
InChI Key: WGWFIJQRKSWNLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}ethyl)amino]ethanol” is a unique chemical that is provided to early discovery researchers . It has an empirical formula of C9H9F3N2O3 and a molecular weight of 250.17 . The compound is also known by the synonym "ethanol, 2-[[2-[[2-nitro-4-(trifluoromethyl)phenyl]amino]ethyl]amino]-" .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1=CC(=C(C=C1C(F)(F)F)N+[O-])NCCNCCO . This notation provides a way to represent the structure of the compound in a linear format.

Mechanism of Action

The mechanism of action of 2-[(2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}ethyl)amino]ethanol is based on its ability to inhibit NOS. NOS is an enzyme that catalyzes the production of nitric oxide (NO), a signaling molecule that plays a crucial role in the regulation of blood pressure, neurotransmission, and immune response. By inhibiting NOS, this compound reduces the production of NO, which leads to a decrease in blood pressure and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are mainly related to its ability to inhibit NOS. This compound has been shown to reduce blood pressure, inflammation, and oxidative stress in animal models. In addition, this compound has been shown to have neuroprotective effects, improving cognitive function in animal models of Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}ethyl)amino]ethanol in lab experiments is its potency as an NOS inhibitor. This compound has been shown to be more potent than other NOS inhibitors such as L-NAME and 7-nitroindazole. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research on 2-[(2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}ethyl)amino]ethanol. One direction is the investigation of its potential therapeutic applications in the treatment of hypertension, cardiovascular diseases, and inflammation. Another direction is the exploration of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, the development of more potent and water-soluble NOS inhibitors based on the structure of this compound is another potential future direction for research in this field.
Conclusion
This compound is a chemical compound that has received significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of NOS, which makes it a potential candidate for the treatment of various diseases, including hypertension, cardiovascular diseases, and inflammation. In addition, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to explore the potential therapeutic applications of this compound and to develop more potent and water-soluble NOS inhibitors based on its structure.

Synthesis Methods

The synthesis of 2-[(2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}ethyl)amino]ethanol is a complex process that involves several steps. The first step is the reaction of 2-nitro-4-(trifluoromethyl)aniline with ethylene diamine to form 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethylamine. This intermediate is then reacted with ethylene oxide to produce this compound. The final product is obtained by purification through column chromatography.

Scientific Research Applications

2-[(2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}ethyl)amino]ethanol has been extensively studied for its potential therapeutic applications. This compound has been shown to be a potent inhibitor of NOS, which makes it a potential candidate for the treatment of various diseases, including hypertension, cardiovascular diseases, and inflammation. In addition, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Safety and Hazards

The compound is provided for research use only and is not intended for human or veterinary use . Sigma-Aldrich sells this product “as-is” and makes no representation or warranty with respect to this product .

properties

IUPAC Name

2-[2-[2-nitro-4-(trifluoromethyl)anilino]ethylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O3/c12-11(13,14)8-1-2-9(10(7-8)17(19)20)16-4-3-15-5-6-18/h1-2,7,15-16,18H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWFIJQRKSWNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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